3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of AT29822 are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains abenzylic position , which is often involved in reactions via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
AT29822 is structurally similar to the family of tropane alkaloids , which are known to display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The specific biochemical pathways affected by at29822 and their downstream effects are still under investigation .
Pharmacokinetics
The impact of these properties on the bioavailability of AT29822 is currently unknown .
Result of Action
The molecular and cellular effects of AT29822’s action are still under investigation. As the compound’s targets and mode of action become clearer, the results of its action will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence at29822 is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic diazabicyclo[321]octane core
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as catalytic reactions, high-pressure conditions, and specialized reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
3,8-Diazabicyclo[3.2.1]octane derivatives
Uniqueness: 3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-19(2,3)27-18(25)22-16-9-10-20(22,14-23)13-21(11-16)17(24)26-12-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZUZVUAMAKVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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